molecular formula C10H8BrNO3 B2967964 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368516-03-3

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2967964
CAS No.: 1368516-03-3
M. Wt: 270.082
InChI Key: BLCDNKCOJZBYGV-UHFFFAOYSA-N
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Description

2-(7-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 1368516-03-3) is a brominated oxindole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile heterocyclic building block, with a molecular formula of C 10 H 8 BrNO 3 and a molecular weight of 270.08 g/mol . The oxindole core (2,3-dihydro-2-oxoindole) is a privileged scaffold in pharmaceutical sciences, and the introduction of a bromine atom at the 7-position and an acetic acid side chain at the 3-position provides a multifunctional handle for further synthetic elaboration . Researchers can utilize the bromine substituent for metal-catalyzed cross-coupling reactions to introduce complex carbon-based motifs, while the carboxylic acid group enables amide coupling or esterification to create a diverse array of derivatives. The primary research value of this compound lies in its application for constructing novel chemical libraries aimed at probing biological targets. Brominated indole and oxindole frameworks are frequently investigated for their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties . As a key synthetic intermediate, it can be used to develop potential enzyme inhibitors or receptor modulators. The product is offered with a typical purity of 95% and is available for immediate shipment from global stock . Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

IUPAC Name

2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-5-6(4-8(13)14)10(15)12-9(5)7/h1-3,6H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDNKCOJZBYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368516-03-3
Record name 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by acylation. One common method includes the reaction of 2-oxoindoline with bromine in acetic acid to yield 7-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic indole derivative featuring a bromine substituent at the 7-position and an acetic acid moiety. It is also known by other names, such as 2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid and 1368516-03-3 . The molecular formula of the compound is C10H8BrNO3, and it has a molecular weight of 270.08 g/mol .

Potential Biological activities

The biological activities of this compound have been explored in various studies:

  • Enzyme Inhibition It has shown potential in inhibiting certain enzymes involved in disease pathways.
  • Receptor Binding It interacts with specific receptors, modulating their activity.
  • Antimicrobial Activity It exhibits activity against certain microbial strains.
  • Anticancer potential It is being researched for its potential to inhibit cancer cell growth.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary data suggest interactions with:

  • Vasopressin V1b receptor
  • Specific Kinases
  • Bacterial targets

Structural similarities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleBromine at position 5Lacks acetic acid moiety; primarily studied for neuroprotective effects
2-(5-Bromoindolyl)acetic AcidBromine at position 5Similar activity profile, but a different substitution pattern affects potency
SSR149415Selective vasopressin V1b receptor antagonistUnique receptor target; demonstrates anxiolytic properties
Methyl (Indole-based Compounds)Varies based on methyl substitutionsGenerally exhibits different pharmacological profiles due to methyl groups

Mechanism of Action

The mechanism of action of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substituents: Bromine (Br) at position 7 vs. The 5-bromo analog demonstrated antiglaucomic activity in pilot studies, suggesting positional effects on bioactivity . Fluorine (F) vs. Bromine: The 7-fluoro analog (C₁₀H₈FNO₃) has a lower molecular weight (210.05 vs. 270.08) and distinct electronic properties due to fluorine’s electronegativity, which may enhance metabolic stability .
  • Methyl vs. Halogen Groups: The 5,7-dimethyl analog (C₁₂H₁₃NO₃) lacks halogens but introduces methyl groups, increasing hydrophobicity. This modification could alter membrane permeability compared to halogenated derivatives .
  • Unsubstituted Parent Compound: (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (C₁₀H₉NO₃) serves as the foundational structure. Its natural occurrence and 5-HT receptor agonist activity highlight the scaffold’s biological relevance, which may be modulated by substituents like bromine .

Biological Activity

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic derivative of indole that has garnered attention for its diverse biological activities. Characterized by a bromine substituent at the 7-position of the indole ring and an acetic acid moiety, this compound exhibits potential therapeutic applications in various fields, including oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_8BrNO3_3. Its structural features contribute to its reactivity and biological profile.

PropertyDetails
Molecular Formula C10_{10}H8_8BrNO3_3
IUPAC Name 2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
SMILES C1=CC2=C(C(=C1)Br)NC(=O)C2CC(=O)O
InChI InChI=1S/C10H8BrNO3/c11-7-...

Synthesis

The synthesis of this compound typically involves the bromination of 2-oxoindoline followed by acylation with chloroacetic acid. This multi-step process is crucial for achieving the desired brominated product with specific biological properties .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated low micromolar IC50_{50} values against colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of specific cancer-related enzymes.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there are indications that this compound may exhibit anti-inflammatory effects, although further studies are needed to elucidate these mechanisms .

The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may inhibit viral replication by targeting viral enzymes or exhibit anticancer properties through apoptosis induction in cancer cells. The presence of the bromine atom enhances its reactivity and interaction potential compared to similar compounds .

Case Studies

A recent study explored the cytotoxicity of indole derivatives, including this compound, against HCT116 and MCF7 cell lines. The results indicated that this compound was among the most potent derivatives tested, with IC50_{50} values in the low micromolar range . Another study highlighted its potential as a lead compound for developing new anticancer agents due to its unique structural features and biological activity profile .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
Indole Basic indole structureVaried activities
5-Bromoindole Bromine at position 5Neuroprotective effects
Indole-3-acetic acid Plant hormoneGrowth regulator in plants
SSR149415 Selective vasopressin antagonistAnxiolytic properties

The unique bromination pattern and acetic acid moiety in this compound enhance its biological activity compared to these analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and what reaction conditions are critical?

The compound can be synthesized via aldol-type condensation of ethyl diazoacetate with isatin derivatives, followed by functionalization at the 7-position with bromine. Lewis acids (e.g., BF₃·Et₂O) are critical for stabilizing intermediates during decomposition reactions. Reaction conditions such as solvent polarity, temperature (typically 0–25°C), and stoichiometric control of brominating agents (e.g., NBS) must be optimized to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify carbonyl (C=O) and indole N–H stretches. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the bromine-substituted indole ring and acetic acid side chain. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction with SHELXL/SHELXT software provides precise bond lengths and angles .

Q. How is this compound quantified in biological matrices, and what analytical platforms are suitable?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitive detection in metabolic studies. Reverse-phase columns (C18) with acetonitrile/water gradients separate the compound from complex matrices. Calibration curves using deuterated internal standards improve accuracy, particularly in low-abundance scenarios (e.g., tuberculosis biomarker studies) .

Q. What biological activities or metabolic roles have been reported for this compound?

It is implicated as a downregulated metabolite in rifampicin-resistant tuberculosis (RR-TB), suggesting a potential role in bacterial stress response or host-pathogen interactions. Structural analogs exhibit aldose reductase inhibitory activity, indicating possible applications in diabetic complications. Further studies are needed to elucidate its direct mechanisms .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking simulations enhance understanding of its electronic structure and bioactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution, HOMO-LUMO gaps, and tautomeric equilibria. Docking simulations (using AutoDock or Schrödinger Suite) predict binding modes to enzymes like aldose reductase. For example, the 2-hydroxy tautomer of related derivatives binds tightly to the catalytic site, guided by hydrogen bonding and hydrophobic interactions .

Q. How should researchers address tautomeric equilibria in solution during biological assays?

Tautomerism (e.g., keto-enol forms) can alter binding affinity. Use nuclear Overhauser effect (NOE) NMR or pH-controlled experiments to stabilize dominant tautomers. For enzyme inhibition studies, pre-incubate the compound with assay buffers to establish equilibrium, and validate results with crystallographic data .

Q. What strategies improve the compound’s inhibitory potency and selectivity for target enzymes?

Introduce halogen substituents (e.g., 5-fluoro) to enhance lipophilicity and electronic effects. Substituents at the 1-position (e.g., 4-methylbenzyl) improve steric complementarity with enzyme pockets. Prodrug esters (e.g., isopropyl esters) increase bioavailability in in vivo models .

Q. What challenges arise in resolving its crystal structure, and how are they mitigated?

Challenges include crystal twinning, disorder in the bromine substituent, and weak diffraction. Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands for refinement. For disordered regions, apply restraints to atomic displacement parameters (ADPs) and occupancy factors .

Q. How can contradictory data in metabolic studies (e.g., downregulation in RR-TB) be interpreted?

Cross-validate findings with orthogonal methods like stable isotope tracing or gene knockout models. Consider confounding factors such as host metabolic variability or bacterial strain differences. Integrate multi-omics data (proteomics, transcriptomics) to contextualize its role in TB resistance .

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